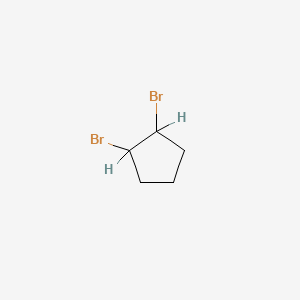
1,2-Dibromocyclopentane
Vue d'ensemble
Description
1,2-Dibromocyclopentane is an organic compound with the molecular formula C₅H₈Br₂. It is a derivative of cyclopentane, where two hydrogen atoms are replaced by bromine atoms at the 1 and 2 positions. This compound exists in two stereoisomeric forms: cis-1,2-dibromocyclopentane and trans-1,2-dibromocyclopentane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dibromocyclopentane can be synthesized through the bromination of cyclopentene. The reaction involves the addition of bromine (Br₂) to cyclopentene in the presence of a solvent like carbon tetrachloride (CCl₄). The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the same bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dibromocyclopentane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles. For example, treatment with sodium iodide (NaI) in acetone can lead to the formation of 1,2-diiodocyclopentane.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form cyclopentene. This reaction typically involves the use of a strong base like potassium tert-butoxide (KOtBu).
Reduction Reactions: The compound can be reduced to cyclopentane using reducing agents such as zinc (Zn) in the presence of acetic acid (CH₃COOH).
Common Reagents and Conditions
Nucleophiles: Sodium iodide (NaI), potassium hydroxide (KOH)
Bases: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt)
Reducing Agents: Zinc (Zn), lithium aluminum hydride (LiAlH₄)
Major Products Formed
1,2-Diiodocyclopentane: Formed via substitution with sodium iodide.
Cyclopentene: Formed via elimination reactions.
Cyclopentane: Formed via reduction reactions.
Applications De Recherche Scientifique
1,2-Dibromocyclopentane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other cyclopentane derivatives.
Biology: The compound can be used in studies involving the effects of halogenated hydrocarbons on biological systems.
Medicine: Research into its potential use in pharmaceuticals, particularly in the development of brominated compounds with biological activity.
Industry: It is used in the production of flame retardants and other brominated organic compounds.
Mécanisme D'action
The mechanism of action of 1,2-dibromocyclopentane in chemical reactions involves the interaction of the bromine atoms with nucleophiles or bases. In substitution reactions, the bromine atoms are replaced by other nucleophiles, while in elimination reactions, the bromine atoms are removed, leading to the formation of a double bond. The compound’s reactivity is influenced by the electron-withdrawing nature of the bromine atoms, which makes the carbon atoms more susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichlorocyclopentane: Similar structure but with chlorine atoms instead of bromine.
1,2-Diiodocyclopentane: Similar structure but with iodine atoms instead of bromine.
1,2-Difluorocyclopentane: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
1,2-Dibromocyclopentane is unique due to the specific reactivity of bromine atoms compared to other halogens. Bromine atoms are larger and less electronegative than chlorine and fluorine, which affects the compound’s reactivity and the types of reactions it undergoes.
Propriétés
IUPAC Name |
1,2-dibromocyclopentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2/c6-4-2-1-3-5(4)7/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCGLSZQABMYGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70907350 | |
| Record name | 1,2-Dibromocyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70907350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29974-65-0, 10230-26-9, 33547-17-0 | |
| Record name | 1,2-Dibromocyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29974-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentane, 1,2-dibromo-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010230269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dibromocyclopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029974650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentane, 1,2-dibromo-, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033547170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dibromocyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70907350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentane, 1,2-dibromo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the conformational behavior of 1,2-dibromocyclopentane in solution?
A: 1H-NMR spectroscopy reveals that trans-1,2-dibromocyclopentane exhibits pseudorotation in solution. [] This means the molecule constantly interconverts between different conformations, with varying degrees of puckering in the cyclopentane ring. The energy barrier for this pseudorotation can be influenced by the solvent. For example, studies using the total lineshape fitting algorithm VALISA show distinct pseudorotation potentials for this compound in deuterated chloroform (CDCl3), carbon tetrachloride (CCl4), and deuterated acetonitrile (CD3CN). []
Q2: How can this compound be used to synthesize other cyclic compounds?
A: this compound is a valuable precursor for synthesizing various cyclic compounds. For instance, it can be efficiently dehydrobrominated to yield 1-bromocyclopentene using morpholine and dimethyl sulfoxide in benzene or ethanol. [] This reaction highlights the compound's utility in forming alkenes from dibromoalkanes. Furthermore, this compound played a crucial role in synthesizing cyclopentadiene-4-C14, a radiolabeled compound used to investigate the structure of the cyclopentadienyl anion. []
Q3: How does the ring size of cyclic dibromides affect their thermal racemization?
A: Studies on the kinetics of thermal racemization for a series of trans-1,2-dibromocycloalkanes (including cyclopentane, cyclohexane, cycloheptane, and cyclooctane) revealed a correlation between ring size and activation energy for racemization. [] While all investigated dibromides displayed similar activation energies (ranging from 29.2 to 33.2 kcal mol–1), suggesting a common racemization mechanism, slight variations were observed. This finding implies that the conformational flexibility influenced by ring size subtly impacts the energy barrier for racemization. []
Q4: What are the stereochemical considerations in 1,2-disubstituted cycloalkanes like this compound?
A: Unlike alkenes, disubstituted cycloalkanes like this compound exhibit stereoisomerism due to the restricted rotation around the ring bonds. [] This results in distinct cis and trans isomers depending on the relative spatial orientation of the substituents (bromine atoms in this case) above or below the ring plane. This three-dimensional arrangement is crucial in understanding the compound's reactivity and conformational behavior. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


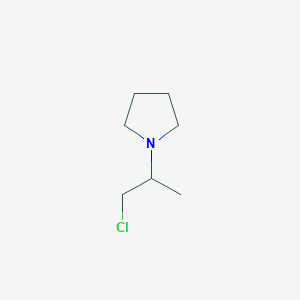
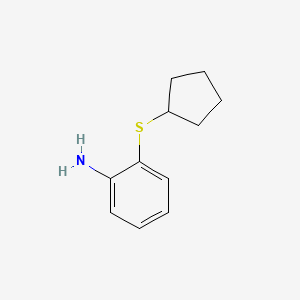
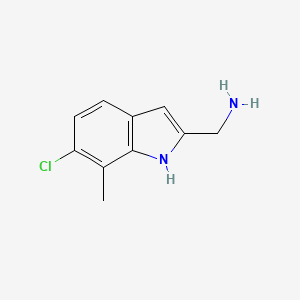

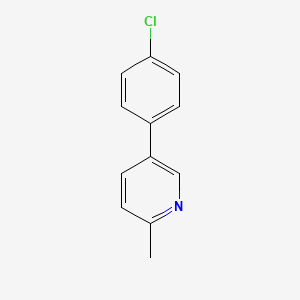
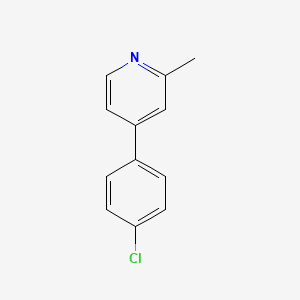
![[4-(Cyclopentyloxy)phenyl]boronic acid](/img/structure/B3024966.png)
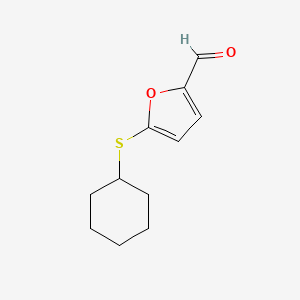
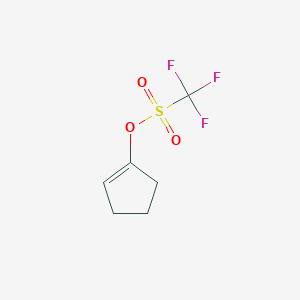

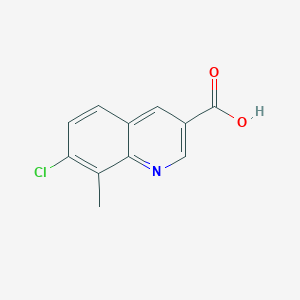
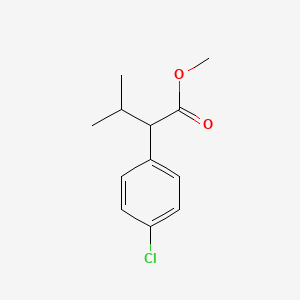
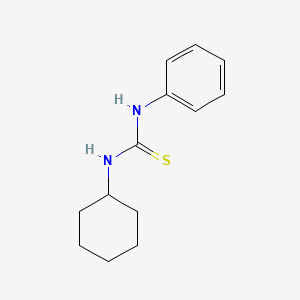
![4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3024978.png)
